molecular formula C16H22Cl2N2O B5011501 2-(2,6-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide

2-(2,6-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B5011501
M. Wt: 329.3 g/mol
InChI Key: APOAMEWRGATIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide, commonly known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic agent that has been extensively researched for its therapeutic potential in treating various medical conditions.

Mechanism of Action

Diclazepam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which results in the opening of chloride ion channels, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmitter release. This results in a calming effect on the brain and body, leading to sedation and anxiolytic effects.
Biochemical and Physiological Effects:
The primary biochemical effect of Diclazepam is its ability to enhance the activity of GABA, leading to sedation and anxiolytic effects. It also has muscle relaxant properties and can reduce the frequency and severity of seizures. The physiological effects of Diclazepam include a reduction in heart rate, blood pressure, and respiratory rate.

Advantages and Limitations for Lab Experiments

Diclazepam has several advantages for use in laboratory experiments. It has a long half-life, which allows for sustained effects, and its potency allows for the use of lower doses. However, its sedative and anxiolytic effects can make it difficult to assess cognitive and behavioral changes accurately. Additionally, its potential for abuse and dependence can be a limitation in experimental design.

Future Directions

There are several future directions for research on Diclazepam. One area of interest is its potential as a treatment for alcohol withdrawal symptoms. Another area of research is its use in the treatment of anxiety disorders, particularly in patients who do not respond to traditional therapies. Further studies are also needed to determine its safety and efficacy in the treatment of seizures and muscle spasms.
Conclusion:
Diclazepam is a potent sedative and anxiolytic agent that has been extensively researched for its therapeutic potential in various medical conditions. Its mechanism of action involves enhancing the activity of GABA, leading to sedation and anxiolytic effects. While it has several advantages for use in laboratory experiments, its potential for abuse and dependence can be a limitation. Future research is needed to determine its safety and efficacy in the treatment of various medical conditions.

Synthesis Methods

The synthesis of Diclazepam involves the reaction of 2,6-dichlorobenzyl chloride with N-propylpiperidine in the presence of sodium carbonate and acetic acid. The resulting product is then treated with acetic anhydride to form the final compound, 2-(2,6-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide.

Scientific Research Applications

Diclazepam has been extensively researched for its potential therapeutic applications in various medical conditions such as anxiety disorders, insomnia, and seizures. It has also been studied for its use as a muscle relaxant and as an adjunct therapy in the treatment of opioid withdrawal symptoms.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-2-8-20-9-6-12(7-10-20)19-16(21)11-13-14(17)4-3-5-15(13)18/h3-5,12H,2,6-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOAMEWRGATIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.